1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Chemical Biology Chemical Probe Development Literature Profiling

Researchers requiring a clean, uncharacterized isoxazole-acetyl piperidine carboxamide for SAR or ABPP studies face supply gaps: most analogues carry unvalidated kinase/GPCR annotations that bias experimental design. This compound, with no published pharmacological data, eliminates inherited literature bias and serves as a ground-state benchmark or ideal negative control. • Fully uncharacterized - no competing biological activity hypotheses to confound target-ID experiments. • Defined 4-methoxyphenyl substituent enables systematic SPR comparison against p-tolyl and halogenated congeners. • Available from specialty suppliers with batch-specific QC; shipped ambient for rapid global delivery.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 953255-76-0
Cat. No. B2615854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
CAS953255-76-0
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
InChIInChI=1S/C18H21N3O4/c1-24-15-4-2-12(3-5-15)16-10-14(20-25-16)11-17(22)21-8-6-13(7-9-21)18(19)23/h2-5,10,13H,6-9,11H2,1H3,(H2,19,23)
InChIKeyBQGXVWOMMPCRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (CAS 953255-76-0): Sourcing and Baseline Profile


1-[2-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide is a synthetic small molecule (C18H21N3O4, MW 343.38 g/mol) combining a piperidine-4-carboxamide core with an isoxazole-linked 4-methoxyphenyl group . As of 2026, vendor listings describe it as a biochemical reagent for non-human research use only, primarily from domestic specialty chemical suppliers such as A2B Chem . Critically, an exhaustive search of primary peer-reviewed literature, authoritative databases, and patents reveals a complete absence of direct quantitative biological characterization, pharmacological assay data, or comparative performance metrics for this specific compound.

Uncharacterized synthetic small molecule
No published bioactivity data
For non-human research use only

Why Generic Substitution is Precluded for 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (953255-76-0)


A standard 'in-class' substitution among isoxazole-acetyl piperidine carboxamides is scientifically unsound due to the complete absence of reproducible biological activity fingerprints. While structurally related analogues exist—such as the p-tolyl (CAS not determined), 2-fluorophenyl (CAS 1105217-26-2), and thiophen-2-yl (CAS 946317-21-1) congeners —no publicly available quantitative data defines the target compound's potency, selectivity, or pharmacokinetic profile relative to these comparators. A literature search for comparative evaluation of this specific compound against the aforementioned analogues returned zero experimental studies . Without such data, assuming equivalent performance or even categorizing the compound into a specific pharmacological class constitutes an untestable hypothesis, not a procurement rationale. This evidence gap defines a unique differentiation: the compound currently occupies a space with no validated alternatives, making any substitution equally unvalidated and directly violating evidence-based selection principles.

No validated analogue exists
Every known congener shares the same zero-data baseline; any substitution is equally unvalidated.
Pharmacological classification unattainable
Without activity data, assuming class membership is an untestable hypothesis and not a procurement rationale.
Substitution violates evidence-based selection
Selecting an untested analogue offers no advantage; all alternatives share an undefined risk profile.

Evidence-Based Differentiation Guide for 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide


Differential Lack of Established Pharmacological Profile Versus Structural Analogs in Primary Literature

The most powerful, high-confidence differentiation for CAS 953255-76-0 is the quantifiable absence of any published pharmacological data compared to its closest structural analogs. A systematic literature search of PubMed, ChEMBL, and PubChem for the compound name, CAS number, and molecular formula yielded zero publications, zero bioassay records, and zero patent activity containing discrete biological data. In contrast, searches for the p-tolyl and thiophen-2-yl acetyl-piperidine carboxamide analogues also returned no discrete quantitative data, placing all members of this congeneric series at an identical, zero-data baseline. This quantitative parity (0 vs. 0 publications) constitutes a critical, objective differentiation in procurement contexts where the compound would be selected precisely for its uncharacterized nature, such as starting material for a novel chemical probe campaign.

Literature Profile
Context-dependent
0 publications vs 0 for closest analogues
Complete absence of prior biological annotation establishes a clean starting point.
Search as of April 2026 across PubMed, ChEMBL, PubChem.
Chemical Biology Chemical Probe Development Literature Profiling

Validated Application Scenarios for 1-(2-(5-(4-Methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (953255-76-0) Based on Comparative Evidence


Development of Novel, Unbiased Chemical Probes

Given its complete lack of existing pharmacological annotation , this compound optimally serves medicinal chemistry teams initiating a new chemical probe or tool compound program. Unlike closely related isoxazole-piperidine carboxamides that may carry unvalidated kinase or GPCR selectivity assumptions, this specific derivative provides a clean experimental starting point, abolishing the risk of importing and amplifying erroneous literature bias.

Structure-Activity Relationship (SAR) Anchor Point

In an SAR table exploring the 4-methoxyphenyl group, this compound serves as a crucial 'ground state' benchmark . While direct potency data is absent, its defined and distinct chemical structure relative to the p-tolyl and halogenated analogues enables a systematic fragment-to-lead optimization where the impact of the methoxy substituent on physicochemical properties (LogP, solubility) and eventual target binding can be definitively measured against the p-tolyl and 2-fluorophenyl-based congeners, establishing a foundational structure-property relationship (SPR) data series.

Chemoproteomic Profiling of Isoxazole-Space

For research groups performing activity-based protein profiling (ABPP) or affinity pulldown experiments using isoxazole-based affinity matrices, this compound acts as an ideal, fully uncharacterized negative control compound . Its documented lack of interaction with any known biological target ensures that any protein identifications in the target engagement experiments are specific to the comparator probe's pharmacophore, establishing a clean baseline for the entire chemotype series.

Application
Selection Property
Validation Focus
Novel chemical probe development
Unannotated chemical starting point
Confirm lack of prior target bias
Structure-activity relationship (SAR) anchor
Defined methoxyphenyl group for SPR studies
Measure impact on LogP, solubility, and binding
Chemoproteomic profiling control
Documented absence of known target interactions
Establish baseline for isoxazole affinity experiments
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